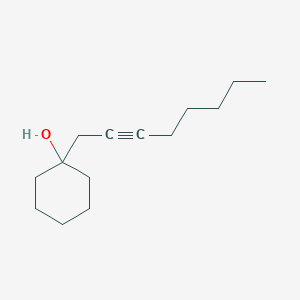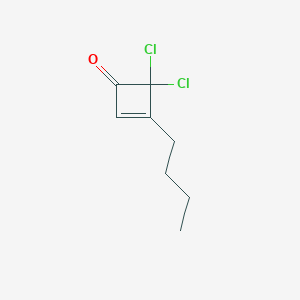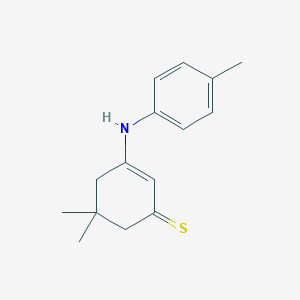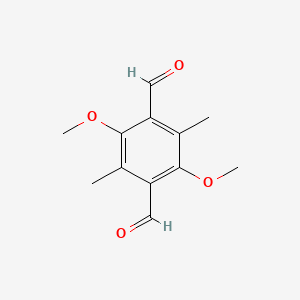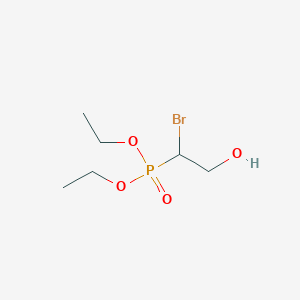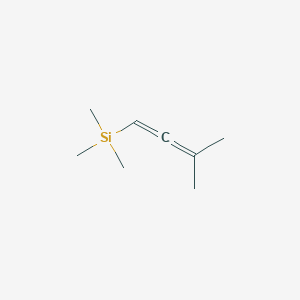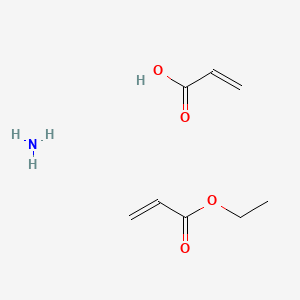
Azane;ethyl prop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane: is a compound of nitrogen and hydrogen with the formula NH₃Azane is essential for many biological processes and serves as a precursor for amino acid and nucleotide synthesis .
Ethyl prop-2-enoate: It is a colorless liquid with a characteristic acrid odor and is mainly produced for paints, textiles, and non-woven fibers .
Prop-2-enoic acid: , also known as acrylic acid, is an organic compound with the formula CH₂=CHCOOH. It is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus. This colorless liquid has a characteristic acrid or tart smell .
Vorbereitungsmethoden
Azane: is synthesized industrially using the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst: [ \text{N}_2 (g) + 3 \text{H}_2 (g) \rightarrow 2 \text{NH}_3 (g) ]
Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction typically involves the use of sulfuric acid or ion exchange resins as catalysts. The crude ester obtained is purified through processes such as derecombination, extraction, and rectification .
Prop-2-enoic acid: is produced by the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction involves the use of oxygen and a catalyst to convert propylene to acrylic acid .
Analyse Chemischer Reaktionen
Azane: undergoes various chemical reactions, including:
Substitution: Azane can react with halogens to form halogenated amines.
Ethyl prop-2-enoate: undergoes reactions such as:
Polymerization: It can polymerize to form poly(ethyl acrylate), which is used in various applications such as adhesives and coatings.
Transesterification: It can react with higher alcohols to form homologous alkyl acrylates through acidic or basic catalysis.
Prop-2-enoic acid: undergoes reactions including:
Wissenschaftliche Forschungsanwendungen
Azane: is used in various scientific research applications, including:
Biology: It is essential for the synthesis of amino acids and nucleotides.
Medicine: It is used in the production of pharmaceuticals and as a refrigerant in medical applications.
Industry: It is used in the production of fertilizers, explosives, and cleaning agents.
Ethyl prop-2-enoate: is used in:
Chemistry: It is a reactant for the synthesis of various pharmaceutical intermediates.
Industry: It is used in the production of polymers, resins, plastics, and rubber.
Prop-2-enoic acid: is used in:
Chemistry: It is a precursor for the synthesis of various acrylate esters.
Industry: It is used in the production of superabsorbent polymers, adhesives, and coatings.
Wirkmechanismus
Azane: exerts its effects by acting as a nucleophile in various chemical reactions. It can donate a pair of electrons to form bonds with electrophiles, making it a key reactant in many biological and chemical processes.
Ethyl prop-2-enoate: and prop-2-enoic acid act as electrophiles due to the presence of the carbonyl group. They can undergo addition reactions with nucleophiles, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Azane: is similar to other hydronitrogens such as hydrazine (N₂H₄) and hydroxylamine (NH₂OH). azane is unique due to its simple structure and widespread use in various applications.
Ethyl prop-2-enoate: is similar to other acrylate esters such as methyl acrylate and butyl acrylate. Its unique properties include its use in the production of polymers with specific characteristics .
Prop-2-enoic acid: is similar to other unsaturated carboxylic acids such as methacrylic acid and crotonic acid. Its unique properties include its ability to form superabsorbent polymers .
Eigenschaften
CAS-Nummer |
72863-11-7 |
|---|---|
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
azane;ethyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C3H4O2.H3N/c1-3-5(6)7-4-2;1-2-3(4)5;/h3H,1,4H2,2H3;2H,1H2,(H,4,5);1H3 |
InChI-Schlüssel |
VNUDNQYYVXMVJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C.C=CC(=O)O.N |
Verwandte CAS-Nummern |
72863-11-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


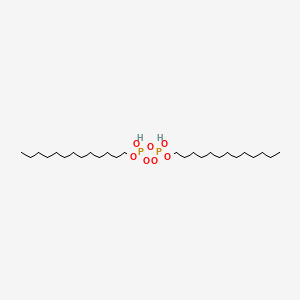
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
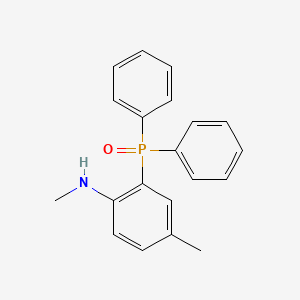
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)
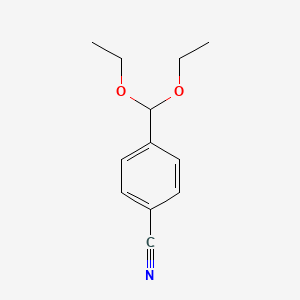
![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
